molecular formula C12H10BrNO B7507320 1-[(3-Bromophenyl)methyl]pyridin-2-one

1-[(3-Bromophenyl)methyl]pyridin-2-one

Cat. No.: B7507320
M. Wt: 264.12 g/mol
InChI Key: QYZQSXJEARCRCL-UHFFFAOYSA-N
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Description

1-[(3-Bromophenyl)methyl]pyridin-2-one is a brominated heterocyclic compound featuring a pyridin-2-one core substituted with a 3-bromobenzyl group. Its molecular formula is C₁₂H₁₀BrNO, with a molecular weight of 276.12 g/mol. The pyridinone ring provides a polar, electron-rich scaffold, while the 3-bromophenyl group introduces steric bulk and halogen-mediated electronic effects.

Properties

IUPAC Name

1-[(3-bromophenyl)methyl]pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO/c13-11-5-3-4-10(8-11)9-14-7-2-1-6-12(14)15/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYZQSXJEARCRCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C=C1)CC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between 1-[(3-Bromophenyl)methyl]pyridin-2-one and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Structural Features
This compound C₁₂H₁₀BrNO 276.12 3-Bromophenylmethyl Pyridin-2-one core, single-ring system
3-Bromo-1-(2-fluorophenyl)pyridin-2(1H)-one C₁₁H₇BrFNO 268.08 2-Fluorophenyl, 3-bromo Pyridin-2-one with halogenated aryl
5-Bromo-3,3-difluoro-pyrrolo[2,3-b]pyridin-2-one C₆H₅BrF₃N₃ 273.00 Difluoropyrrolo fused ring, 5-bromo Fused bicyclic system
[(3-Bromophenyl)methyl][1-(pyridin-3-yl)ethyl]amine C₁₄H₁₅BrN₂ 291.19 3-Bromophenylmethyl, pyridinylethyl Amine linker, dual aromatic systems
Key Observations:
  • Halogen Effects: The 3-bromophenyl group in the target compound contrasts with 2-fluorophenyl in ’s compound.
  • Ring Systems: The fused pyrrolo-pyridinone in introduces rigidity and planar geometry, differing from the single-ring pyridin-2-one core of the target compound. Fused systems often exhibit enhanced π-π stacking but reduced solubility .

Electronic and Reactivity Profiles

  • Electron-Withdrawing Effects: The 3-bromophenyl group exerts a moderate electron-withdrawing effect via inductive mechanisms, stabilizing negative charges on the pyridinone oxygen. This contrasts with the stronger electron-withdrawing trifluoromethyl groups in ’s compound, which drastically reduce electron density .
  • Coordination Chemistry: The pyridin-2-one oxygen in the target compound can act as a Lewis base, similar to the hydrazone ligand in ’s iron(III) complex.

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